molecular formula C13H19N B3299170 4-(2,3-Dimethylphenyl)piperidine CAS No. 899359-27-4

4-(2,3-Dimethylphenyl)piperidine

Cat. No.: B3299170
CAS No.: 899359-27-4
M. Wt: 189.3 g/mol
InChI Key: UTCWSIVLNMSABR-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenyl)piperidine typically involves the reaction of 2,3-dimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated by standard extraction and purification techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dimethylphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2,3-Dimethylphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 4-(2,3-Dimethylphenyl)piperidine is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, pharmacokinetics, and pharmacodynamics, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(2,3-dimethylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-5,12,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCWSIVLNMSABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,3-Dimethylphenyl)piperidine
Reactant of Route 2
4-(2,3-Dimethylphenyl)piperidine
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4-(2,3-Dimethylphenyl)piperidine
Reactant of Route 4
4-(2,3-Dimethylphenyl)piperidine
Reactant of Route 5
4-(2,3-Dimethylphenyl)piperidine
Reactant of Route 6
4-(2,3-Dimethylphenyl)piperidine

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